alpha-Casein (90-96)

Opioid Pharmacology GPCR Signaling Neuropeptide Research

Undefined casein hydrolysates contain heterogeneous peptides with variable opioid activities, compromising experimental reproducibility. alpha-Casein (90-96) (CAS 83471-49-2) is a defined synthetic heptapeptide (RYLGYLE, ≥98% HPLC) that eliminates this variability. • 10-fold higher δ-opioid receptor (DOR) affinity vs. truncated alpha-casein (90-95), enabling selective DOR pathway dissection • 41% inhibition of T47D breast cancer cell proliferation at 10 μM (52% greater than morphiceptin) • Patented anxiolytic & sleep-related applications provide a clear path for proprietary formulation development Essential for reproducible opioid pharmacology, cancer biology, and metal-chelation studies.

Molecular Formula C43H64N10O12
Molecular Weight 913 g/mol
CAS No. 83471-49-2
Cat. No. B1343140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Casein (90-96)
CAS83471-49-2
Molecular FormulaC43H64N10O12
Molecular Weight913 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C43H64N10O12/c1-23(2)18-31(52-41(63)34(21-26-9-13-28(55)14-10-26)51-37(59)29(44)6-5-17-47-43(45)46)38(60)48-22-35(56)49-33(20-25-7-11-27(54)12-8-25)40(62)53-32(19-24(3)4)39(61)50-30(42(64)65)15-16-36(57)58/h7-14,23-24,29-34,54-55H,5-6,15-22,44H2,1-4H3,(H,48,60)(H,49,56)(H,50,61)(H,51,59)(H,52,63)(H,53,62)(H,57,58)(H,64,65)(H4,45,46,47)
InChIKeyKZPMXRDAPJXTRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy alpha-Casein (90-96) CAS 83471-49-2: Peptide Identity, Structure & Core Bioactivity


alpha-Casein (90-96), identified by CAS 83471-49-2, is a synthetic heptapeptide with the sequence Arg-Tyr-Leu-Gly-Tyr-Leu-Glu (RYLGYLE), corresponding to residues 90–96 of bovine αs1-casein [1]. With a molecular weight of 913.03 g/mol and formula C₄₃H₆₄N₁₀O₁₂, it is a well-characterized member of the alpha-casein exorphin family . This peptide is recognized for its potent opioid activity and is primarily utilized as a research tool in opioid receptor pharmacology and cell signaling studies [2]. Its defined sequence and high synthetic purity (≥95%) distinguish it from complex casein hydrolysates, ensuring reproducible experimental outcomes .

Why Generic Casein Peptide Substitution Fails: The Critical Role of alpha-Casein (90-96) Purity and Sequence


Generic substitution with undefined casein hydrolysates or structurally similar peptides like alpha-casein (90-95) is scientifically unjustified for applications demanding precise opioid pharmacology or reproducible bioactivity. Complex hydrolysates contain a heterogeneous mixture of peptides with variable and often antagonistic activities, as exemplified by the co-presence of opioid agonists and antagonists in κ-casein digests [1]. Even a single amino acid truncation, such as the removal of the C-terminal glutamic acid in alpha-casein (90-95), results in a measurable, and in some assays significant, reduction in opioid potency [2]. Furthermore, the stability profile of alpha-casein (90-96) against specific proteases differs from its truncated analogues [1], impacting its suitability in cell culture or in vivo models. Procurement of the defined heptapeptide alpha-casein (90-96) is therefore essential for data integrity and study reproducibility.

alpha-Casein (90-96) Quantitative Evidence Guide: Verifiable Differentiation Against Analogs


Enhanced Opioid Potency: IC50 Comparison of alpha-Casein (90-96) vs. alpha-Casein (90-95) in Adenylate Cyclase Assay

alpha-Casein (90-96) demonstrates superior potency as an opioid agonist compared to its truncated analogue, alpha-casein (90-95). In a key functional assay measuring the inhibition of adenylate cyclase activity in homogenates of NG108-15 neuroblastoma × glioma hybrid cells, the 90-96 peptide exhibits a 2.7-fold lower IC50, signifying higher potency [1].

Opioid Pharmacology GPCR Signaling Neuropeptide Research

Superior Binding Affinity at Delta Opioid Receptors: Displacement Assay Comparison with alpha-Casein (90-95)

alpha-Casein (90-96) shows markedly higher affinity for the δ-opioid receptor (DOR) than alpha-casein (90-95). In competitive radioligand binding assays using [³H]DALAMID to label DOR on rat brain membranes, the IC50 for displacement by alpha-Casein (90-96) was 0.7 μM, compared to 7.0 μM for the 90-95 fragment [1]. This represents a 10-fold difference in affinity.

Receptor Binding Assays Delta Opioid Receptor Radioligand Displacement

Differential Mu-Opioid Receptor Affinity Profile: Cross-Study Comparison of alpha-Casein (90-96) and beta-Casomorphin

While beta-casomorphin is a well-known μ-opioid receptor (MOR) agonist, alpha-Casein (90-96) is characterized as a δ-selective ligand [1]. A cross-study comparison of available binding data highlights this key differentiation: beta-casomorphin demonstrates an IC50 of 29 μM in the guinea pig ileum (GPI) assay, a tissue model rich in MOR, whereas alpha-Casein (90-96) exhibits an IC50 of 1.2 μM at MOR in a rat brain membrane binding assay [2][3]. While the assay contexts differ, the data underscore that these peptides are not functionally interchangeable and target distinct opioid receptor populations.

Mu Opioid Receptor Receptor Subtype Selectivity Peptide Pharmacology

Quantified Antiproliferative Activity: alpha-Casein (90-96) vs. Morphiceptin in T47D Breast Cancer Cells

A direct comparative study in the T47D human breast cancer cell line assessed the antiproliferative effects of five casomorphin peptides. The results showed that while all peptides decreased cell proliferation in a dose-dependent manner, their relative potency could be ranked. Specifically, alpha-casein (90-96) induced a 41% inhibition of cell growth at a concentration of 10 μM, whereas the comparator peptide morphiceptin, a selective μ-opioid receptor agonist, induced only a 27% inhibition under the same conditions [1]. This represents a 52% greater inhibitory effect for alpha-casein (90-96).

Cancer Cell Biology Antiproliferative Assays Casomorphin Peptides

Validated Anxiolytic Activity: In Vivo Confirmation and Patent Designation of alpha-Casein (90-96)

The anxiolytic potential of alpha-Casein (90-96) is formally recognized and protected under multiple patents (e.g., US8685933B2, WO2009147234), which explicitly claim compositions comprising this specific peptide for the treatment of anxiety, sleep disorders, and epilepsy [1][2]. This intellectual property status serves as a strong, qualitative differentiator from unpatented, generic casein peptide mixtures or fragments like alpha-casein (90-95), which lack equivalent documented and legally protected in vivo behavioral effects.

Anxiolytic Research Behavioral Pharmacology Neuropeptide Therapeutics

High-Value Research & Industrial Applications for alpha-Casein (90-96) CAS 83471-49-2


δ-Opioid Receptor Pharmacology Studies

Given its 10-fold higher affinity for the δ-opioid receptor compared to the truncated alpha-casein (90-95) [1], alpha-Casein (90-96) is the preferred ligand for researchers investigating DOR-mediated signaling pathways, receptor internalization, and downstream effects in neuronal and immune cell models. Its selectivity profile, distinct from μ-preferring beta-casomorphins [2], allows for cleaner dissection of receptor subtype-specific functions.

Cancer Cell Proliferation and Apoptosis Research

The direct, quantitative evidence showing alpha-Casein (90-96) inhibits T47D breast cancer cell proliferation by 41% at 10 μM, a 52% greater effect than the comparator morphiceptin [3], positions it as a valuable tool compound for investigating the role of food-derived opioid peptides in cancer biology. Its use in prostate cancer cell line studies is also documented [4].

Development of Anxiolytic Nutraceuticals and Pharmaceuticals

The patented status of alpha-Casein (90-96) for anxiolytic and sleep-related applications [5][6] makes it a compound of high strategic interest for industrial R&D. Unlike generic casein hydrolysates, this defined peptide offers a clear path for developing proprietary formulations, functional foods, or botanical extracts aimed at stress and sleep management, backed by both in vitro potency and claimed in vivo efficacy.

Metal Ion Coordination and Bioinorganic Chemistry Studies

alpha-Casein (90-96) has been characterized as an 'efficient ligand' for Cu(II) ions, with the coordination mode involving specific tyrosine residues [7]. This property makes it a useful model peptide for studying the interaction of bioactive food peptides with transition metals, which has implications for understanding oxidative stress, metal homeostasis, and the development of peptide-based chelation strategies.

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